molecular formula C11H11BrClN3O B1382722 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416712-43-0

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1382722
CAS RN: 1416712-43-0
M. Wt: 316.58 g/mol
InChI Key: YZCUHLUELMGBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound comprised of a pyrazolo[3,4-c]pyridine ring and a tetrahydro-2H-pyran-2-yl side chain. It is a small molecule with a molecular weight of 282.07 g/mol. It is a colorless organic compound that can be synthesized from the reaction of 3-bromo-5-chloro-1-methyl-1H-pyrazole with ethyl 2-methyl-2-propenoate. This compound has been widely studied due to its potential applications in medicinal chemistry, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.

Scientific Research Applications

Catalysis in Organic Synthesis

Compounds similar to the one you’ve mentioned are used as reactants in catalytic processes such as nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. These reactions are crucial for creating complex organic molecules that can have various applications, including pharmaceuticals and fine chemicals .

Pharmaceutical Intermediates

Related bromo-pyridine compounds serve as important intermediates in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. They play a key role in the development of medications that interact with the cholinergic system .

Fine Chemicals Production

The structural similarities with other pyridine derivatives suggest that your compound could be used in the synthesis of fine chemicals. These are pure, single chemical substances that are produced in limited quantities according to exacting specifications, often for highly specialized applications .

properties

IUPAC Name

3-bromo-5-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-11-7-5-9(13)14-6-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCUHLUELMGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.